molecular formula C11H20N2O2 B2785753 4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)pyrrolidin-2-one CAS No. 2008288-00-2

4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)pyrrolidin-2-one

Cat. No.: B2785753
CAS No.: 2008288-00-2
M. Wt: 212.293
InChI Key: GHMPFISCTGXOTR-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The compound “4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)pyrrolidin-2-one” is a derivative of piperidine.


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . A new alkylaminophenol compound, similar to the one , was synthesized by the Petasis reaction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The optimization of the most stable molecular structure of a similar compound was performed by the DFT/B3LYP and DFT/B3PW91 methods with 6-311++G(d,p) basis sets . The structural analysis of the molecule is performed by FTIR, 1 H, 13C NMR, and UV-Vis spectrometry and supported by the computational spectral studies .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical and Chemical Properties Analysis

The physical and chemical properties of a similar compound, 4-Piperidinemethanol, have been determined. It has a boiling point of 118-120 °C/10 mmHg (lit.) and a melting point of 55-59 °C (lit.) .

Mechanism of Action

Target of Action

The compound “4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)pyrrolidin-2-one” is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals and play a significant role in the pharmaceutical industry . .

Mode of Action

It is known that piperidine derivatives can interact with various biological targets due to their structural diversity . The specific interactions of “this compound” with its targets would depend on the specific biochemical properties of the compound and the target.

Biochemical Pathways

Piperidine derivatives can affect various biochemical pathways due to their structural diversity . The specific pathways affected by “this compound” would depend on its specific biochemical properties and the nature of its targets.

Safety and Hazards

While specific safety and hazard information for “4-((4-(Hydroxymethyl)piperidin-1-yl)methyl)pyrrolidin-2-one” was not found, similar compounds have been classified as Skin Corr. 1B, indicating that they can cause skin corrosion or irritation .

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is ongoing interest and potential for future research in this area.

Properties

IUPAC Name

4-[[4-(hydroxymethyl)piperidin-1-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c14-8-9-1-3-13(4-2-9)7-10-5-11(15)12-6-10/h9-10,14H,1-8H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMPFISCTGXOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)CC2CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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